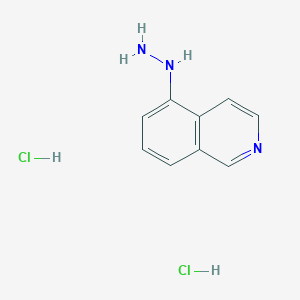

5-Hydrazinylisoquinoline dihydrochloride

Description

Evolution of Isoquinoline (B145761) Derivatives in Chemical Synthesis and Research

The journey of isoquinoline, a heterocyclic aromatic organic compound, began with its first isolation from coal tar in 1885. wikipedia.org This discovery paved the way for extensive research into a vast family of related compounds. Isoquinolines consist of a benzene (B151609) ring fused to a pyridine (B92270) ring and are structural isomers of quinoline. wikipedia.org Their derivatives are abundant in nature, forming the structural backbone of approximately 2,500 known benzylisoquinoline alkaloids (BIAs), a class that includes pharmacologically potent substances like morphine, codeine, papaverine, and berberine. oup.comwikipedia.org These natural products, historically used in traditional medicine, demonstrated the profound biological relevance of the isoquinoline scaffold. oup.comamerigoscientific.com

In modern chemistry, research has focused on developing more efficient and diverse synthetic methodologies. nih.govrsc.org Recent advancements include transition-metal-catalyzed reactions that allow for the construction of complex isoquinoline frameworks under milder conditions. researchgate.net The applications for these derivatives have expanded beyond medicine into material science, where they are used to create conductive materials, optical materials, sensors, and as ligands in the synthesis of metal-organic frameworks (MOFs). amerigoscientific.com The continuous development of synthetic methods highlights the isoquinoline skeleton as a privileged scaffold in contemporary chemical research. nih.govrsc.org

Table 1: Key Milestones in the Evolution of Isoquinoline Chemistry

| Year/Period | Discovery or Development | Significance |

|---|---|---|

| 1885 | First isolation of isoquinoline from coal tar. wikipedia.org | Enabled the systematic study of the isoquinoline scaffold and its basic chemical properties. wikipedia.org |

| Late 19th - Early 20th Century | Development of classical synthetic reactions (e.g., Bischler–Napieralski, Pictet–Spengler). mdpi.comresearchgate.net | Provided foundational methods for synthesizing a wide range of isoquinoline derivatives. researchgate.net |

| Early 20th Century | Isolation and structural elucidation of key natural alkaloids like morphine and papaverine. oup.comwikipedia.org | Established the significant biological and pharmacological potential of the isoquinoline core. oup.com |

| 21st Century | Advancement of modern synthetic methods, including transition-metal catalysis. researchgate.net | Expanded the diversity of accessible isoquinoline structures and improved synthetic efficiency. nih.govresearchgate.net |

| Contemporary Research | Application in material science for developing polymers, sensors, and MOFs. amerigoscientific.com | Demonstrated the versatility of the isoquinoline scaffold beyond its traditional use in medicinal chemistry. amerigoscientific.com |

The Significance of Hydrazine (B178648) Functionalities in Contemporary Organic Chemistry

Hydrazine (N₂H₄) and its organic derivatives are highly reactive compounds that hold a significant place in organic synthesis. wikipedia.orgcommonorganicchemistry.com The name "hydrazine" was first coined by Emil Fischer in 1875. wikipedia.org The presence of a nitrogen-nitrogen single bond and two lone pairs of electrons makes hydrazine a powerful nucleophile and a strong reducing agent, contributing to its versatility. fiveable.me

One of the most classic applications of hydrazine is in the Wolff–Kishner reduction, a reaction that converts the carbonyl group of a ketone or aldehyde into a methylene (B1212753) group. wikipedia.orgfiveable.me This transformation is fundamental in organic synthesis for deoxygenating carbonyls. fiveable.me Furthermore, hydrazine serves as a key building block for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, such as pyrazoles, pyridazines, and triazoles. wikipedia.orgnih.gov These heterocyclic motifs are prevalent in many pharmaceuticals and agrochemicals. wikipedia.org For instance, the antifungal medication fluconazole (B54011) and several commercial pesticides are synthesized using hydrazine as a precursor. wikipedia.org

The utility of the hydrazine moiety extends to its role as a precursor for hydrazides and hydrazones. nih.govmdpi.com Hydrazides, which contain the -C(=O)NHNH₂ functional group, are important intermediates in medicinal chemistry and are found in drugs like the antituberculosis agent isoniazid. nih.govrjptonline.org Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, are not only stable intermediates but also exhibit a broad range of biological activities themselves. mdpi.com The reactivity of the hydrazine group allows it to be a versatile handle for chemical modifications, making it an invaluable tool in the construction of complex organic molecules and combinatorial libraries for drug discovery. researchgate.netorganic-chemistry.org

Table 2: Prominent Roles of Hydrazine in Organic Chemistry

| Application Area | Description | Key Examples of Reactions/Products |

|---|---|---|

| Reduction Reactions | Acts as a strong reducing agent, particularly for carbonyl compounds. fiveable.me | Wolff–Kishner reduction (alkane synthesis). wikipedia.orgfiveable.me |

| Heterocycle Synthesis | Serves as a key nitrogen source for constructing various heterocyclic rings. wikipedia.org | Synthesis of pyrazoles, pyridazines, and triazoles. wikipedia.orgnih.gov |

| Pharmaceutical Precursors | Forms the basis for numerous active pharmaceutical ingredients (APIs). wikipedia.orgnih.gov | Isoniazid (antitubercular), Fluconazole (antifungal), and various antidepressants. wikipedia.orgnih.gov |

| Intermediate Formation | Readily forms hydrazides and hydrazones, which are versatile synthetic intermediates. mdpi.com | Condensation with carbonyls to form hydrazones; reaction with acyl compounds to form hydrazides. nih.govmdpi.com |

| Cleavage Reactions | Used to cleave N-alkylated phthalimide (B116566) derivatives in the Gabriel synthesis of amines. wikipedia.org | Deprotection of phthalimides to yield primary amines. wikipedia.org |

Positioning of 5-Hydrazinylisoquinoline (B2554363) Dihydrochloride (B599025) within Modern Chemical Science

5-Hydrazinylisoquinoline dihydrochloride is a chemical compound that strategically combines the well-established isoquinoline scaffold with a reactive hydrazine functional group. Its position in modern chemical science is primarily that of a specialized building block or a key intermediate in the synthesis of more complex, high-value molecules. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and use in various reaction conditions.

The significance of this particular compound stems from the synergistic properties of its two core components. The isoquinoline ring system is a known "privileged scaffold" in medicinal chemistry, frequently associated with a wide spectrum of biological activities. researchgate.netrsc.org The hydrazine group, attached at the 5-position of the isoquinoline ring, introduces a versatile reaction site. wikipedia.org This functionality can be used as a nucleophilic handle to construct larger molecular architectures or to synthesize various heterocyclic rings fused to the isoquinoline core.

In the context of drug discovery, this compound serves as a valuable starting material for creating libraries of novel compounds. Researchers can exploit the hydrazine moiety to synthesize a range of derivatives, such as hydrazones, pyrazoles, or triazoles, attached to the isoquinoline framework. These new molecular entities can then be screened for potential therapeutic activities, including but not limited to anticancer, antimicrobial, or anti-inflammatory properties, which are often associated with isoquinoline-based structures. amerigoscientific.comresearchgate.net Therefore, this compound is not typically an end-product itself but rather a crucial synthon that enables the exploration of new chemical space in the ongoing search for advanced materials and novel therapeutic agents.

Structure

3D Structure of Parent

Properties

IUPAC Name |

isoquinolin-5-ylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2ClH/c10-12-9-3-1-2-7-6-11-5-4-8(7)9;;/h1-6,12H,10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPBNPUALBWMAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)NN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102852-56-2 | |

| Record name | 5-hydrazinylisoquinoline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Hydrazinylisoquinoline Dihydrochloride and Its Analogues

Established Synthetic Routes to 5-Hydrazinylisoquinoline (B2554363)

Traditional methods for the synthesis of 5-hydrazinylisoquinoline primarily involve the modification of the isoquinoline (B145761) core, either through the direct introduction of a hydrazine (B178648) group, though less common, or more frequently, through the derivatization of pre-functionalized isoquinoline intermediates.

Direct Introduction of Hydrazine Moiety to the Isoquinoline Core

The direct introduction of a hydrazine moiety onto an unactivated isoquinoline core is a challenging transformation in organic synthesis. Generally, direct nucleophilic aromatic substitution of a hydrogen atom requires a highly electron-deficient aromatic ring and a potent nucleophile. While methods for direct amination of nitroquinolines have been explored, the direct hydrazination of the isoquinoline ring system at the 5-position is not a commonly reported or established high-yielding procedure in the chemical literature. The inherent electron-rich nature of the benzene (B151609) ring of the isoquinoline nucleus makes it less susceptible to direct attack by nucleophiles like hydrazine without the presence of activating groups.

Derivatization from Pre-functionalized Isoquinoline Intermediates

A more common and established approach to the synthesis of 5-hydrazinylisoquinoline involves the use of isoquinoline rings that have been pre-functionalized at the 5-position with a suitable leaving group or a group that can be converted to a hydrazine moiety. This multi-step approach offers greater control over regioselectivity and often results in higher yields.

One of the most prevalent strategies is the nucleophilic aromatic substitution (SNAr) reaction on a 5-haloisoquinoline, such as 5-bromoisoquinoline (B27571) or 5-chloroisoquinoline. youtube.comnih.govorganic-chemistry.orgnih.govrsc.org In this reaction, the halogen atom at the 5-position is displaced by hydrazine, typically in the form of hydrazine hydrate (B1144303), often in the presence of a base and at elevated temperatures. The electron-withdrawing effect of the nitrogen atom in the isoquinoline ring system facilitates this substitution, particularly at positions that are electronically activated.

Another key intermediate is 5-nitroisoquinoline (B18046). nih.govgoogle.comnih.govresearchgate.net The nitro group is a strong activating group for nucleophilic aromatic substitution. However, a more common pathway involves the reduction of the nitro group to a primary amine, yielding 5-aminoisoquinoline (B16527). This amino group can then be converted into a hydrazine functionality through a two-step process: diazotization followed by reduction. In the first step, 5-aminoisoquinoline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) to form a diazonium salt. The resulting diazonium salt is then reduced, for instance with stannous chloride or sodium sulfite, to yield the desired 5-hydrazinylisoquinoline.

| Precursor | Key Transformation | Typical Reagents |

|---|---|---|

| 5-Haloisoquinoline (e.g., 5-Bromo) | Nucleophilic Aromatic Substitution | Hydrazine hydrate (N2H4·H2O), Base (e.g., K2CO3), Solvent (e.g., Ethanol), Heat |

| 5-Nitroisoquinoline | Reduction, Diazotization, Reduction | 1. Reduction (e.g., SnCl2, H2/Pd-C) to 5-aminoisoquinoline 2. Diazotization (NaNO2, HCl) 3. Reduction (e.g., SnCl2, Na2SO3) |

| 5-Aminoisoquinoline | Diazotization, Reduction | 1. NaNO2, HCl 2. SnCl2 or other reducing agents |

Innovative Approaches in Hydrazinylisoquinoline Synthesis

Recent advancements in organic synthesis have led to the development of novel catalytic systems that offer more efficient and environmentally benign routes to aryl hydrazines, which can be applied to the synthesis of 5-hydrazinylisoquinoline and its analogues.

Catalytic Systems in Isoquinoline Hydrazine Formation

Catalytic methods, particularly those employing transition metals and nanomaterials, have emerged as powerful tools for the formation of carbon-nitrogen bonds, including the synthesis of aryl hydrazines from aryl halides.

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl amines and their derivatives. nih.govd-nb.inforesearchgate.netmdpi.commdpi.comorganic-chemistry.org Copper and palladium-based catalytic systems are particularly effective for the N-arylation of hydrazine. connectjournals.comresearchgate.net In a typical copper-catalyzed reaction, a 5-haloisoquinoline (e.g., 5-bromoisoquinoline) can be coupled with hydrazine hydrate in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), often with a ligand to stabilize the catalyst and promote the reaction. nih.gov Similarly, palladium-catalyzed Buchwald-Hartwig amination protocols can be adapted for the synthesis of aryl hydrazines, offering a broad substrate scope and high efficiency. d-nb.inforesearchgate.netmdpi.com Iron-catalyzed systems have also been developed for the synthesis of hydrazines through nitrene transfer reactions, presenting a potentially more sustainable alternative to precious metal catalysts. chemistryviews.org

| Catalyst System | Substrate | General Reaction Type | Potential Advantages |

|---|---|---|---|

| Copper(I) salts (e.g., CuI) with a ligand | 5-Haloisoquinoline | Ullmann Condensation | Cost-effective, well-established for N-arylation |

| Palladium complexes with phosphine (B1218219) ligands | 5-Haloisoquinoline | Buchwald-Hartwig Amination | High efficiency, broad substrate scope, mild reaction conditions |

| Iron complexes (e.g., FeCl2) with phosphine ligands | 5-Aminoisoquinoline precursor | N-Amidation/Nitrene Transfer | Abundant and low-cost metal, sustainable |

The use of nanomaterials as catalysts is a rapidly growing area in chemical synthesis, offering advantages such as high surface area-to-volume ratio, enhanced catalytic activity, and often, easier recovery and recyclability of the catalyst. Iron oxide nanoparticles (Fe₂O₃ or Fe₃O₄) have been demonstrated to be effective catalysts for various organic transformations, including the reduction of nitroarenes. researchgate.netacs.org For the synthesis of 5-hydrazinylisoquinoline, iron oxide nanoparticles can be employed to catalyze the reduction of 5-nitroisoquinoline to 5-aminoisoquinoline, a key intermediate, using hydrazine as the reducing agent. researchgate.netresearchgate.net This method is attractive due to the magnetic properties of iron oxide nanoparticles, which allow for their simple separation from the reaction mixture using an external magnet. Furthermore, functionalized iron oxide nanoparticles have been explored for the direct synthesis of hydrazine-functionalized compounds. google.com

The development of these catalytic systems provides promising avenues for the synthesis of 5-hydrazinylisoquinoline dihydrochloride (B599025) and its analogues with improved efficiency, selectivity, and sustainability compared to traditional methods.

Green Chemistry Principles in the Preparation of Hydrazinylisoquinolines

The integration of green chemistry principles into the synthesis of hydrazinylisoquinolines is essential for developing environmentally sustainable and efficient chemical processes. nih.gov These principles provide a framework for minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. gantrade.comgoogle.com

Key green chemistry approaches applicable to hydrazinylisoquinoline synthesis include:

Waste Prevention and Atom Economy : Synthetic routes are designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov This principle, known as atom economy, shifts the focus from chemical yield to resource efficiency. nih.gov

Use of Safer Solvents and Auxiliaries : Traditional organic solvents often contribute significantly to the environmental impact of chemical manufacturing. nih.gov Green chemistry promotes the use of safer alternatives like water, bio-based solvents, or supercritical CO2, and encourages solvent-free reaction conditions where possible. nih.govresearchgate.net

Catalysis over Stoichiometric Reagents : Catalytic reagents are preferred over stoichiometric ones because they can facilitate reactions in small amounts and can often be recycled and reused. gantrade.com This approach reduces waste and can lead to more selective and energy-efficient transformations. researchgate.net

Design for Energy Efficiency : Chemical processes should be designed to minimize energy consumption. researchgate.net This can be achieved by conducting reactions at ambient temperature and pressure or by using energy-efficient techniques such as microwave-assisted synthesis.

Reduction of Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. google.comnih.gov The use of highly specific catalysts, including enzymes, can often eliminate the need for such steps. nih.gov

By adhering to these principles, the synthesis of hydrazinylisoquinolines can be made more economical and environmentally benign.

Table 1: Core Principles of Green Chemistry in Chemical Synthesis

| Principle | Description | Relevance to Hydrazinylisoquinoline Synthesis |

| Prevention | It is better to prevent waste than to treat or clean it up after it has been created. gantrade.comgoogle.com | Designing synthetic pathways that minimize byproduct formation. |

| Atom Economy | Synthetic methods should maximize the incorporation of all materials into the final product. google.comnih.gov | Prioritizing addition and cycloaddition reactions over substitutions and eliminations. |

| Safer Solvents | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous. nih.gov | Replacing hazardous organic solvents with water, ionic liquids, or solvent-free conditions. researchgate.net |

| Catalysis | Catalytic reagents (highly selective) are superior to stoichiometric reagents. gantrade.comgoogle.com | Employing metal or organocatalysts to improve reaction efficiency and reduce waste. |

| Reduce Derivatives | Unnecessary derivatization (e.g., protecting groups) should be minimized or avoided. google.comnih.gov | Utilizing chemoselective reagents that target specific functional groups, avoiding the need for protection/deprotection steps. |

Strategies for Asymmetric Synthesis of Chiral Hydrazinylisoquinoline Derivatives

The synthesis of enantiopure chiral hydrazinylisoquinoline derivatives is of significant interest due to the stereospecific nature of many biological interactions. Asymmetric synthesis strategies aim to control the three-dimensional arrangement of atoms, producing a single enantiomer of a chiral compound.

A primary and highly effective strategy for achieving this is the asymmetric hydrogenation of an isoquinoline or related precursor. nih.gov This approach is valued for its high atom economy and environmental sustainability. nih.gov Transition-metal-catalyzed hydrogenation, using catalysts based on iridium, rhodium, or ruthenium complexed with chiral ligands, is a prominent method. nih.gov

Iridium-Catalyzed Hydrogenation : Iridium complexes are among the most effective catalysts for the asymmetric hydrogenation of N-heteroaromatic compounds. nih.gov By employing chiral ligands, these catalysts can induce high enantioselectivity in the reduction of the C=N bond within the isoquinoline ring system, leading to chiral tetrahydroisoquinolines.

Rhodium-Catalyzed Hydrogenation : While less explored for imine hydrogenation compared to transfer hydrogenation, rhodium complexes also serve as effective catalysts for the asymmetric reduction of the isoquinoline core. nih.gov

Organocatalysis : In addition to metal-based catalysts, chiral organocatalysts, such as chiral guanidines and their derivatives, have emerged as powerful tools in asymmetric synthesis. mdpi.com These molecules can activate substrates and control the stereochemical outcome of reactions through mechanisms like hydrogen-bond donor catalysis. mdpi.com

These methods provide robust pathways to access optically active hydrazinylisoquinoline derivatives, which are crucial for investigating stereoselective interactions with biological targets.

Table 2: Comparison of Asymmetric Synthesis Strategies

| Strategy | Catalyst Type | Key Features |

| Transition-Metal Catalysis | Iridium, Rhodium, Ruthenium complexes with chiral ligands. nih.gov | High efficiency, excellent enantioselectivity, high atom economy. nih.gov |

| Organocatalysis | Chiral small organic molecules (e.g., guanidines). mdpi.com | Metal-free, utilizes hydrogen-bonding and other non-covalent interactions to induce chirality. mdpi.com |

Solid-Phase and Parallel Synthesis Techniques for Compound Libraries

To explore the chemical space around the 5-hydrazinylisoquinoline scaffold, high-throughput synthesis techniques are employed to generate large, diverse libraries of related compounds. Solid-phase and parallel synthesis are key enabling technologies in this endeavor. pharmaguideline.com

Solid-Phase Synthesis (SPS) : In SPS, molecules are covalently attached to an insoluble polymer support (resin) and synthesized in a stepwise manner. A key advantage of this technique is the simplification of purification; excess reagents and byproducts are removed by simple filtration and washing. This method is well-suited for automation and the creation of large combinatorial libraries. The transition from peptide synthesis to the generation of small molecule libraries, including heterocycles, marked a significant advancement in medicinal chemistry. researchgate.net

Parallel Synthesis : This technique involves the simultaneous synthesis of a large number of compounds in a spatially separated manner, often using microtiter plates or automated synthesizers. researchgate.net Parallel synthesis can be performed on a solid support or in solution-phase. pharmaguideline.com Solution-phase parallel synthesis avoids the need to re-optimize reactions for a solid support and has been successfully used to create libraries of 1,2-dihydroisoquinolines. pharmaguideline.comnih.gov These libraries facilitate high-throughput screening to identify compounds with desired biological activities. pharmaguideline.com

These methodologies allow for the rapid generation and optimization of compound libraries, significantly accelerating the process of identifying and refining lead compounds for drug discovery. pharmaguideline.com

Synthesis of Structurally Diverse 5-Hydrazinylisoquinoline Derivatives

Building upon the core 5-hydrazinylisoquinoline structure, a wide array of derivatives can be synthesized to modulate physicochemical properties and biological activity. Advanced methodologies focus on creating complex heterocyclic systems by fusing new rings to the isoquinoline framework or by incorporating multiple heterocyclic units.

Design and Elaboration of Fused Heterocyclic Systems Containing Isoquinoline-Hydrazine Units

The fusion of additional heterocyclic rings onto the isoquinoline-hydrazine scaffold can produce novel, rigid, and structurally complex molecules with unique biological profiles. Cycloaddition reactions are a powerful tool for constructing such systems.

One notable strategy involves the [3+3]-cycloaddition of an isoquinoline-derived intermediate with a suitable three-atom component. For instance, isoquinoline-fused triazines have been prepared through a cycloaddition reaction involving a hydrazide. organic-chemistry.org This approach demonstrates how the hydrazine moiety can be utilized as a key reactive handle to build fused systems. Similarly, the Pictet-Spengler reaction, a classic method for isoquinoline synthesis, involves an intramolecular cyclization that fuses a new ring to an existing benzene ring. researchgate.net Modern variations of these cyclization strategies, including Bischler-Napieralski-type reactions, can be adapted to create complex fused structures under mild conditions. These methods provide a robust platform for elaborating the core structure into novel chemical entities.

Synthesis of Polyheterocyclic Frameworks Incorporating Hydrazinylisoquinoline

The construction of polyheterocyclic frameworks, where the hydrazinylisoquinoline unit is connected to other distinct heterocyclic systems, allows for significant diversification. These frameworks can be assembled using modern cross-coupling reactions and multicomponent reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are invaluable for this purpose. pharmaguideline.com By introducing a halogen atom onto the isoquinoline ring, it can be functionalized with a variety of other (hetero)aryl groups. pharmaguideline.comnih.gov This strategy, often employed in the context of library synthesis, allows for the creation of molecules with multiple, independently variable heterocyclic components. nih.gov Furthermore, multicomponent reactions, which combine three or more starting materials in a single step, offer an efficient route to complex molecules, including those incorporating the isoquinoline core linked to other heterocyclic structures like indoles. pharmaguideline.com

Preparation of Dihydrazide Compounds for Cross-linking Applications

Dihydrazide compounds, which contain two hydrazide functional groups (-C(=O)NHNH₂), are widely used as cross-linking agents. google.com An isoquinoline-based dihydrazide could be synthesized and employed in applications such as the cross-linking of polymers in hydrogels or coatings. google.comorganic-chemistry.org

The synthesis of a dihydrazide typically involves the reaction of a dicarboxylic acid ester with hydrazine hydrate. nih.gov To prepare an isoquinoline dihydrazide, one could start with an isoquinoline dicarboxylic acid derivative. The dicarboxylic acid would first be converted to its corresponding diester, which is then treated with an excess of hydrazine hydrate to yield the target dihydrazide.

These dihydrazide cross-linkers are particularly effective in "keto-hydrazide" cross-linking systems. gantrade.com In this chemistry, the hydrazide groups react with ketone moieties present on a polymer backbone, forming stable hydrazone linkages. organic-chemistry.org This reaction often occurs at ambient temperature as water evaporates, making it a useful and versatile method for curing water-based acrylic emulsions in coatings and other materials. gantrade.com The resulting cross-linked network exhibits enhanced mechanical strength, durability, and chemical resistance. gantrade.com

Mechanistic Insights into Reactions Involving 5 Hydrazinylisoquinoline Dihydrochloride

Investigation of Reaction Mechanisms in the Formation of Hydrazinylisoquinoline Derivatives

The formation of derivatives from 5-hydrazinylisoquinoline (B2554363) typically begins with the nucleophilic attack of the hydrazine (B178648) nitrogen atom. A common and illustrative example is the reaction with carbonyl compounds, such as aldehydes and ketones, to form hydrazones.

The mechanism of hydrazone formation is a well-established condensation reaction. wikipedia.orgyoutube.com It commences with the nucleophilic addition of the terminal nitrogen of the hydrazine group to the electrophilic carbonyl carbon. This step is often catalyzed by acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The initial addition results in the formation of a tetrahedral intermediate known as a carbinolamine. This intermediate is unstable and subsequently undergoes dehydration. The elimination of a water molecule, again often facilitated by acid, leads to the formation of a carbon-nitrogen double bond, yielding the stable hydrazone product.

A key area of investigation involves the reaction with β-dicarbonyl compounds. These reactions can lead to the formation of pyrazole (B372694) derivatives. The proposed mechanism suggests that the initial reaction is the formation of a hydrazone with one of the carbonyl groups. researchgate.net This is followed by an intramolecular cyclization, where the remaining free amino group of the hydrazine attacks the second carbonyl group. Subsequent dehydration of the resulting cyclic intermediate leads to the formation of the aromatic pyrazole ring fused to the isoquinoline (B145761) core. The regioselectivity of this reaction, i.e., which carbonyl group is attacked first, is influenced by the electronic and steric nature of the substituents on the β-dicarbonyl compound. researchgate.net

Another significant reaction is the Fischer indole (B1671886) synthesis, which can be adapted to form indole-fused isoquinolines. byjus.comwikipedia.orgnih.govtestbook.comnumberanalytics.com In this reaction, 5-hydrazinylisoquinoline would first react with a ketone or aldehyde to form the corresponding hydrazone. Under acidic conditions, this hydrazone undergoes tautomerization to an enamine intermediate. The crucial step of the Fischer indole synthesis is a byjus.combyjus.com-sigmatropic rearrangement of the protonated enamine. wikipedia.orgnih.gov This rearrangement results in the formation of a new carbon-carbon bond and breaks the N-N bond of the original hydrazine moiety. The resulting di-imine intermediate then undergoes cyclization and subsequent loss of ammonia (B1221849) to generate the final aromatic indole ring system.

| Reactant Type | Intermediate(s) | Product Type | Key Mechanistic Steps |

| Aldehyde/Ketone | Carbinolamine | Hydrazone | Nucleophilic addition, Dehydration |

| β-Dicarbonyl Compound | Hydrazone, Cyclic carbinolamine | Pyrazole derivative | Hydrazone formation, Intramolecular cyclization, Dehydration |

| Ketone/Aldehyde (acidic) | Hydrazone, Enamine, Di-imine | Indole derivative | Hydrazone formation, Tautomerization, byjus.combyjus.com-Sigmatropic rearrangement, Cyclization, Aromatization |

Understanding Catalytic Cycles in Hydrazine-Mediated Transformations

While specific catalytic cycles involving 5-hydrazinylisoquinoline dihydrochloride (B599025) are not extensively detailed in the literature, the principles of hydrazine-mediated transformations can be understood from analogous systems. Hydrazones derived from 5-hydrazinylisoquinoline can participate in palladium-catalyzed cross-coupling reactions.

In a hypothetical Buchwald-Hartwig-type amination, a hydrazone derived from 5-hydrazinylisoquinoline could be coupled with an aryl halide. The catalytic cycle would likely begin with the oxidative addition of the aryl halide to a palladium(0) complex to form a palladium(II) intermediate. Subsequently, the hydrazone, after deprotonation by a base, would coordinate to the palladium(II) center. Reductive elimination from this complex would then yield the N-arylated hydrazone product and regenerate the palladium(0) catalyst, allowing the cycle to continue.

Furthermore, a Buchwald modification of the Fischer indole synthesis demonstrates a palladium-catalyzed approach where aryl bromides are coupled with hydrazones. wikipedia.org This suggests that derivatives of 5-hydrazinylisoquinoline could potentially be synthesized through such catalytic methods, expanding the scope of accessible structures.

Mechanistic Studies of Cyclization and Annulation Reactions Initiated by the Hydrazine Group

The hydrazine group of 5-hydrazinylisoquinoline is a key functionality for initiating cyclization and annulation reactions to build fused heterocyclic systems. These reactions often proceed through the formation of an initial adduct, which then undergoes an intramolecular ring-closing step.

One of the most common cyclization reactions involves the reaction of hydrazines with compounds containing two electrophilic centers, leading to the formation of five- or six-membered heterocyclic rings. For instance, reaction with a 1,3-dielectrophile can lead to the formation of a six-membered dihydropyridazine (B8628806) ring. The mechanism involves a double nucleophilic attack by the hydrazine nitrogens onto the electrophilic carbons.

The formation of triazolo-fused systems, such as triazolo[4,3-c]isoquinolines, represents another important class of cyclization reactions. These can be synthesized from the corresponding hydrazinylisoquinoline by reaction with a one-carbon synthon, such as formic acid or a derivative. The reaction with formic acid, for example, would first lead to the formation of an N-formylhydrazinyl intermediate. Subsequent intramolecular cyclization via attack of the isoquinoline nitrogen onto the formyl carbon, followed by dehydration, would yield the fused triazole ring. The synthesis of related triazolo[1,5-b] researchgate.netwikipedia.orgnih.govtetrazines has been achieved through oxidative cyclization, a pathway that could potentially be adapted for 5-hydrazinylisoquinoline derivatives. nih.gov

Annulation reactions, which involve the formation of a new ring fused to the existing isoquinoline structure, often rely on the reactivity of the hydrazine moiety to initiate a cascade of bond-forming events. For example, a reaction with an α,β-unsaturated ketone could proceed via a Michael addition of the hydrazine to the double bond, followed by an intramolecular condensation with the ketone carbonyl to form a fused pyrazoline ring.

| Reaction Type | Reagent | Fused Ring System | Plausible Mechanism |

| Cyclocondensation | 1,3-Dicarbonyl compound | Pyrazolo[3,4-c]isoquinoline | Hydrazone formation followed by intramolecular cyclization and dehydration. |

| Cyclization | Formic acid | Triazolo[4,3-c]isoquinoline | N-formylation followed by intramolecular cyclization and dehydration. |

| Annulation | α,β-Unsaturated ketone | Pyrazolino[c]isoquinoline | Michael addition followed by intramolecular condensation. |

Computational and Theoretical Investigations of 5 Hydrazinylisoquinoline Dihydrochloride and Analogues

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These studies are crucial for understanding the three-dimensional structure of a compound and its dynamic interactions with its environment, such as a biological receptor or solvent.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (rotamers) and their relative energies. lumenlearning.com For hydrazinylisoquinolines, a key area of flexibility is the bond connecting the hydrazinyl group (-NHNH2) to the isoquinoline (B145761) ring. Rotation around this bond can lead to various conformers, each with a distinct energy profile and spatial orientation. Understanding the preferred conformations is critical as it dictates how the molecule presents itself for intermolecular interactions.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. mdpi.comdovepress.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of atoms, revealing fluctuations in bond lengths, angles, and dihedral angles. dovepress.comyoutube.com For 5-hydrazinylisoquinoline (B2554363), MD simulations can elucidate the stability of different conformers, the dynamics of the hydrazinyl group, and its interactions with solvent molecules. arabjchem.org This information is vital for predicting how the molecule might bind to a target protein, as both the ligand and the protein are flexible entities.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 0 | 5.5 | Eclipsed Conformation (Sterically Hindered) |

| 60 | 0.5 | Gauche Conformation |

| 120 | 4.0 | Eclipsed Conformation |

| 180 | 0.0 | Anti Conformation (Most Stable) |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are foundational to medicinal chemistry for optimizing lead compounds. researchgate.net These methodologies aim to correlate the chemical structure of a series of compounds with their biological activity.

SAR is a qualitative approach that identifies key structural features (pharmacophores) responsible for a molecule's activity. For hydrazinylisoquinoline analogues, SAR studies would involve systematically modifying the scaffold—for example, by changing the position of the hydrazinyl group, substituting other groups on the isoquinoline ring, or altering the hydrazinyl moiety itself—and observing the effect on a specific biological endpoint.

QSAR takes this a step further by creating a mathematical model that quantitatively links the structural properties of molecules to their activity. nih.gov This involves calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) for each analogue and using statistical methods to build a predictive model. nih.govnih.gov For the isoquinoline scaffold, a QSAR model could predict the inhibitory activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. japsonline.commdpi.com

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the molecule's lipophilicity, affecting membrane permeability. |

| Topological | Wiener index, Kier & Hall connectivity indices | Numerical representation of molecular branching and connectivity. |

The "chemical space" represents the ensemble of all possible molecules. Computational exploration of this space allows researchers to investigate vast virtual libraries of compounds that would be impossible to synthesize and screen physically. acs.org For the 5-hydrazinylisoquinoline scaffold, this involves generating large numbers of virtual analogues by adding various substituents and functional groups at different positions on the core structure. These virtual libraries can then be screened in silico using techniques like molecular docking against a protein target or by applying a previously developed QSAR model. This process helps to identify novel structures with potentially enhanced activity or improved properties, guiding future synthetic chemistry efforts toward unexplored regions of the relevant chemical space.

Advanced Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide highly detailed information about the electronic structure and properties of molecules. These methods are essential for understanding chemical reactivity and predicting spectroscopic data.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules to determine their properties. nih.govresearchgate.net For 5-hydrazinylisoquinoline, DFT can be used to analyze several key features:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other molecules, such as in non-covalent bonding with a receptor. arabjchem.org

Reactivity Descriptors: DFT calculations can yield quantitative descriptors of reactivity, such as chemical hardness, softness, and electronegativity, which help in predicting and rationalizing the molecule's behavior in chemical reactions. rsc.orgmdpi.com

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.4 D | Measures the overall polarity of the molecule. |

A powerful application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the structural characterization of newly synthesized compounds. superfri.orgresearchgate.net By calculating the response of a molecule's structure and electron distribution to electromagnetic fields, it is possible to simulate various types of spectra.

For 5-hydrazinylisoquinoline and its analogues, methods like DFT can be used to:

Predict Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and intensities can be determined. researchgate.net Comparing the calculated spectrum to an experimental one can confirm the molecule's structure and help assign specific peaks to the vibrations of particular functional groups. researchgate.net

Predict Nuclear Magnetic Resonance (NMR) Spectra: Quantum calculations can predict the chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C). This is achieved by calculating the magnetic shielding around each nucleus, which is highly sensitive to the local electronic environment.

Predict Electronic Spectra (UV-Visible): Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-Visible range. rsc.org This allows for the prediction of the λmax values that would be observed experimentally.

Application of Machine Learning and Artificial Intelligence in Materials and Chemical Biology Design

Key AI methodologies, such as generative models and predictive algorithms, are central to this transformation. Generative models, including Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can learn the underlying patterns in large molecular datasets to propose novel chemical structures. frontiersin.orgresearchgate.net Concurrently, predictive models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, leverage machine learning to forecast the biological activity, physicochemical properties, and potential toxicity of these novel compounds, thereby guiding the design and selection process. jocpr.comacs.org

AI-Driven Prediction of Novel Hydrazinylisoquinoline Structures for Specific Research Applications

A primary application of AI in chemical biology is de novo drug design, which involves creating entirely new molecules optimized for a specific biological target. cbirt.net Generative models, particularly RNNs with Long Short-Term Memory (LSTM) cells, have proven adept at this task. researchgate.netcbirt.net These models are trained on extensive databases of known chemical structures, often represented as SMILES (Simplified Molecular Input Line Entry System) strings, learning the grammatical and syntactical rules of molecular construction. researchgate.netresearchgate.net

The performance of these generative models is typically assessed using several key metrics, which could be applied to a hypothetical model designed to generate novel hydrazinylisoquinoline analogues.

| Metric | Description | Achieved Value (%) | Reference |

|---|---|---|---|

| Validity | The percentage of generated SMILES strings that correspond to chemically valid molecules. | 97.0% | researchgate.netai-dd.eu |

| Uniqueness | The percentage of validly generated molecules that are structurally unique within the generated set. | 96.0% | researchgate.netchemrxiv.org |

| Novelty | The percentage of valid and unique molecules that are not present in the original training dataset. | 95.0% | researchgate.netchemrxiv.org |

| Diversity | A score indicating the structural variety of the generated molecules, often measured by comparing molecular fingerprints. | 76.0% | researchgate.net |

Computational Screening for Lead Compound Discovery in Chemical Probe Development

| Screening Stage | Description | Number of Compounds Remaining | Reference |

|---|---|---|---|

| Initial Virtual Library | Starting collection of commercially available or synthetically feasible compounds. | 1,000,000,000 | schrodinger.com |

| Physicochemical Filtering | Application of rules (e.g., Lipinski's Rule of Five) to select for drug-like properties. | 250,000,000 | researchgate.net |

| ML-Based ADMET Prediction | Use of machine learning models to predict properties like solubility, permeability, and toxicity, removing unfavorable candidates. | 50,000,000 | nih.govoup.com |

| AI-Enhanced Docking | High-throughput molecular docking against the target protein, scored and ranked by predicted binding affinity. | 100,000 | schrodinger.commdpi.com |

| Visual Inspection & Final Selection | Expert review of the top-ranked poses and selection of a diverse set of candidates for experimental validation. | 100 | researchgate.net |

Applications of 5 Hydrazinylisoquinoline Dihydrochloride in Advanced Chemical Research

Chemical Biology Research and Chemical Probe Development.

The 5-hydrazinylisoquinoline (B2554363) scaffold is a valuable building block in chemical biology, primarily for the development of sophisticated chemical probes. These tools are designed to interact with and report on biological systems, enabling researchers to study complex cellular processes with high precision. The inherent structure of isoquinoline (B145761) is found in many biologically active compounds, making it an attractive core for designing molecules that target specific proteins. amerigoscientific.comnumberanalytics.comacs.orgnih.gov The hydrazine (B178648) group (-NHNH2) at the 5-position serves as a versatile chemical handle, allowing for the covalent attachment of various functional moieties to create a diverse range of research tools.

The design of chemical probes based on the 5-hydrazinylisoquinoline core follows a modular strategy, typically incorporating three key components: the parent scaffold for target recognition, a linker, and a reporter group for detection or capture. nih.govnih.gov The synthesis process begins with the 5-hydrazinylisoquinoline dihydrochloride (B599025) molecule. The hydrazine functional group can undergo various chemical reactions, such as condensation with aldehydes or ketones, or acylation, to attach a linker. This linker provides spatial separation between the core scaffold and the reporter group, minimizing potential steric hindrance that could interfere with target binding. rsc.org The final step involves conjugating a reporter tag, such as a fluorophore or an affinity handle, to the distal end of the linker. nih.gov

Derivatives of 5-hydrazinylisoquinoline can be engineered to achieve selective modulation of specific protein targets. Selectivity is crucial for chemical probes to ensure that the observed biological effects are attributable to the interaction with the intended target rather than off-target effects. nih.gov The isoquinoline core itself can be a starting point for designing inhibitors for various enzyme families, such as kinases or hydrolases, due to its ability to form key interactions within protein active sites.

To achieve high selectivity, medicinal chemistry strategies are employed. This involves synthesizing a library of derivatives where different chemical groups are attached to the isoquinoline scaffold. By systematically altering these substituents, researchers can fine-tune the molecule's steric and electronic properties to optimize its binding affinity and selectivity for a single protein target, even among closely related family members. This process, often guided by computational modeling and structure-activity relationship (SAR) studies, allows for the development of highly specific molecular tools that can be used to probe the function of an individual protein within a complex cellular environment.

The functionalization of the 5-hydrazinylisoquinoline scaffold with reporter groups leads to the creation of powerful fluorescent and affinity probes. nih.gov These probes are indispensable for visualizing biological molecules and identifying their binding partners. nih.gov

Fluorescent Probes: By attaching a fluorescent dye (fluorophore) to the 5-hydrazinylisoquinoline core, researchers can create probes for live-cell imaging and fluorescence microscopy. nih.govnih.govnih.gov The isoquinoline structure itself can possess intrinsic fluorescent properties that can be tuned through chemical modification. mdpi.comresearchgate.net These probes can be designed to "turn on" or exhibit a spectral shift upon binding to their target, allowing for the visualization of protein localization, trafficking, and engagement in real-time within living cells. researchgate.net The choice of fluorophore can be tailored for specific applications, such as selecting dyes with excitation and emission wavelengths that minimize cellular autofluorescence. nih.gov

Affinity Probes: For target identification, an affinity tag like biotin (B1667282) is attached to the 5-hydrazinylisoquinoline scaffold. After introducing this probe into a cellular lysate or live cells, it binds to its protein targets. The probe-protein complexes can then be captured and enriched using streptavidin-coated beads, which have a very high affinity for biotin. This process, known as affinity purification or "pull-down," isolates the target proteins from the thousands of other proteins in the cell. rsc.org

A more advanced technique involves photoaffinity labeling (PAL), where a photo-activatable group, such as a diazirine or aryl azide, is incorporated into the probe's structure. rsc.orgrsc.orgresearchgate.net Upon exposure to UV light, this group generates a highly reactive species that forms a permanent covalent bond with any nearby molecules, including the target protein. This covalent linkage ensures that even weak or transient interactions are captured, making it a robust method for identifying direct binding partners in a complex biological milieu. rsc.org

| Probe Type | Core Scaffold | Functional Handle | Attached Moiety (Example) | Primary Application |

|---|---|---|---|---|

| Fluorescent Probe | 5-Hydrazinylisoquinoline | Hydrazine | Fluorescein, Rhodamine | Live-cell imaging, tracking protein localization. nih.gov |

| Affinity Probe | 5-Hydrazinylisoquinoline | Hydrazine | Biotin | Target identification via pull-down and mass spectrometry. rsc.org |

| Photoaffinity Probe | 5-Hydrazinylisoquinoline | Hydrazine | Diazirine- or Aryl Azide-containing linker | Covalently capturing protein targets for robust identification. rsc.orgresearchgate.net |

Perturbation biology is an approach used to understand complex cellular networks by systematically disrupting them and observing the consequences. plos.org Chemical probes derived from 5-hydrazinylisoquinoline can serve as highly specific agents for these perturbations. By introducing a selective inhibitor or modulator into a biological system, researchers can acutely block the function of a single protein. plos.org

This targeted disruption triggers a cascade of downstream effects, altering signaling pathways and cellular responses. The cellular response to this perturbation is then quantified using high-throughput measurement techniques, such as proteomics (to measure changes in protein levels) or phosphoproteomics (to measure changes in protein activity). plos.org By analyzing these changes, computational models can be constructed to infer the structure of signaling networks, identify new drug targets, and predict how cells will respond to different combinations of therapeutic agents. plos.orgnih.gov This approach transforms a small molecule from a simple inhibitor into a sophisticated tool for deconstructing and understanding the intricate wiring of living cells. plos.org

Design and Synthesis of 5-Hydrazinylisoquinoline-Based Chemical Probes.

Materials Science and Engineering Applications.

The chemical structure of 5-hydrazinylisoquinoline also lends itself to applications in materials science, where the isoquinoline moiety can be incorporated into larger molecular architectures to create novel functional materials. amerigoscientific.comnumberanalytics.com The aromatic, nitrogen-containing isoquinoline ring system can impart specific electronic, optical, or metal-coordinating properties, while the reactive hydrazine group provides a convenient point of attachment for polymerization or surface functionalization. chemicalbook.com

The unique properties of the hydrazinylisoquinoline scaffold can be harnessed to develop a variety of advanced materials.

Polymers and Conductive Materials: Isoquinoline derivatives can be used as monomers in the synthesis of polymers and copolymers. amerigoscientific.com The extended π-system of the aromatic isoquinoline ring can facilitate charge transport, making these materials candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) or conductive films. numberanalytics.com The hydrazine group can be used to initiate polymerization or to be incorporated into the polymer backbone.

Metal-Organic Frameworks (MOFs): The nitrogen atom in the isoquinoline ring can act as a ligand to coordinate with metal ions. This property allows for the use of hydrazinylisoquinoline derivatives as building blocks for metal-organic frameworks (MOFs). amerigoscientific.com MOFs are highly porous, crystalline materials with exceptionally large surface areas, making them useful for applications in gas storage, separation, and heterogeneous catalysis. escholarship.org By tailoring the isoquinoline-based ligand, the pore size and chemical environment within the MOF can be precisely controlled. amerigoscientific.com

Corrosion Inhibitors: Organic compounds containing nitrogen and sulfur atoms, such as isoquinoline derivatives, are known to be effective corrosion inhibitors for metals in acidic environments. acs.org These molecules can adsorb onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. The 5-hydrazinylisoquinoline structure, with its multiple nitrogen atoms, is well-suited for this application. chemicalbook.com

| Material Type | Role of Hydrazinylisoquinoline | Key Property | Potential Application |

|---|---|---|---|

| Functional Polymers | Monomer or incorporated unit | Conductivity, Photoluminescence numberanalytics.com | Organic electronics, sensors. amerigoscientific.com |

| Metal-Organic Frameworks (MOFs) | Organic Ligand amerigoscientific.com | High porosity, catalytic activity | Gas storage, chemical separations, catalysis. escholarship.org |

| Surface Coatings | Adsorbed molecule | Forms protective surface layer | Corrosion inhibition for metals. chemicalbook.comacs.org |

| Luminescent Materials | Core chromophore | Fluorescence mdpi.comacs.org | Optical sensors, light sources. acs.org |

Development of Novel Functional Materials Incorporating Hydrazinylisoquinoline.

Exploration in Organic-Inorganic Hybrid Materials

The development of organic-inorganic hybrid materials is a burgeoning field, targeting the synergistic combination of properties from both organic and inorganic components. The 5-Hydrazinylisoquinoline moiety is a promising candidate for incorporation into such materials. The hydrazine group (-NHNH2) serves as a highly reactive functional handle that can form covalent or coordinative bonds with inorganic surfaces.

Research has demonstrated the utility of hydrazine-functionalized surfaces for various applications. For instance, hydrazine groups have been grafted onto magnetic nanoparticles to create materials with a high density of reactive sites. rsc.orgrsc.org This functionalization is typically achieved by reacting hydrazine hydrate (B1144303) with epoxy groups previously introduced on a silica-coated nanoparticle. rsc.orgrsc.org The resulting materials show enhanced performance in applications like the specific enrichment of glycopeptides from complex biological samples. rsc.org

The hydrazine moiety in 5-Hydrazinylisoquinoline could be similarly employed to anchor the isoquinoline unit onto inorganic substrates like silica, titania, or metal oxide nanoparticles. This would create a hybrid material where the inorganic component provides structural stability and the organic isoquinoline component introduces functionalities such as luminescence, metal-binding capacity, or specific catalytic activity. Furthermore, the reducing nature of the hydrazine group can be exploited in the one-step synthesis of hybrid materials, where it simultaneously reduces metal salts to form nanoparticles while enabling the formation of a porous polymer membrane. nih.govresearchgate.net

Table 1: Potential Strategies for Incorporating 5-Hydrazinylisoquinoline into Hybrid Materials

| Inorganic Substrate | Linkage Chemistry via Hydrazine Group | Potential Hybrid Material Property |

| Silica Nanoparticles (SiO₂) | Reaction with surface epoxy or isocyanate groups | Functionalized sorbents for separation nih.gov |

| Metal Oxides (e.g., TiO₂, Fe₃O₄) | Direct coordination or covalent grafting | Heterogeneous catalysts, magnetic carriers rsc.org |

| Metal Salts (e.g., HAuCl₄, AgNO₃) | In-situ reduction to form metal nanoparticles | Catalytic membranes, plasmonic sensors nih.govresearchgate.net |

Design of Polymer-Based Systems with Hydrazinylisoquinoline Moieties

The incorporation of heterocyclic moieties into polymer backbones or as pendant groups is a well-established strategy for creating functional polymers with tailored properties. The 5-Hydrazinylisoquinoline dihydrochloride molecule offers two primary pathways for integration into polymer systems.

First, the hydrazine group can participate directly in polymerization reactions. Low-temperature solution polycondensation of a dihydrazide with a diacid chloride is a common method for synthesizing polyhydrazides, which are precursors to high-performance polymers like polyoxadiazoles. arabjchem.org By analogy, 5-Hydrazinylisoquinoline could be used as a monofunctional chain-terminating agent to control molecular weight or, if modified to a di-functional monomer, could be incorporated into the main chain of polyhydrazides. researchgate.netmdpi.com Such polymers containing the rigid, aromatic isoquinoline unit would be expected to exhibit enhanced thermal stability and specific optical properties. researchgate.net

Second, the hydrazine group can be used to graft the isoquinoline moiety onto existing polymer backbones. For example, polymers containing reactive groups like epoxides or acid chlorides could be functionalized via reaction with the hydrazine group of 5-Hydrazinylisoquinoline. This approach allows for the precise introduction of the isoquinoline unit, which can impart metal-coordinating capabilities or alter the solution properties of the host polymer.

Table 2: Polymerization Approaches Involving Hydrazinylisoquinoline

| Polymerization Strategy | Role of 5-Hydrazinylisoquinoline | Resulting Polymer Type | Expected Properties |

| Polycondensation | Co-monomer (with a dicarboxylic acid chloride) | Aromatic Polyhydrazide arabjchem.orgresearchgate.net | High thermal stability, film-forming |

| Polymer Functionalization | Grafting agent (reacting with polymer backbone) | Isoquinoline-functionalized polymer | Metal-chelating resins, functional coatings |

| Chain Termination | End-capping agent in polycondensation | End-functionalized polymer | Controlled molecular weight, specific end-group |

Role of Hydrazinylisoquinolines as Catalysts and Ligands in Materials Synthesis

Ligand Design for Coordination Chemistry and Metal-Organic Frameworks

The 5-Hydrazinylisoquinoline molecule possesses multiple nitrogen donor atoms, making it an excellent candidate for use as a ligand in coordination chemistry. alfa-chemistry.com The nitrogen atom of the isoquinoline ring and the two nitrogen atoms of the hydrazine group can coordinate to metal centers. alfachemic.com Depending on the metal ion and reaction conditions, it could function as a monodentate ligand (coordinating through the isoquinoline nitrogen), a bidentate chelating ligand (involving one nitrogen from the hydrazine and the isoquinoline nitrogen), or a bridging ligand connecting two metal centers. libretexts.orgresearchgate.net

Isoquinoline itself and its derivatives are known to form stable coordination complexes with a variety of transition metals, including cobalt(II), nickel(II), and zinc(II). tandfonline.comtheopenscholar.comnih.gov The resulting complexes exhibit diverse coordination geometries, from tetrahedral to octahedral, and can display interesting magnetic and spectroscopic properties. tandfonline.comtheopenscholar.comnih.gov

In the context of Metal-Organic Frameworks (MOFs), N-heterocyclic ligands are crucial building blocks for creating porous materials with applications in gas storage and catalysis. epfl.chresearchgate.netrsc.org While 5-Hydrazinylisoquinoline itself may not act as a primary linker to form a robust 3D framework, it can be incorporated in several ways:

Functionalization: It can be used to post-synthetically modify a MOF that has reactive sites within its pores, introducing hydrazine and isoquinoline functionalities.

Co-ligand: It can act as a modulating ligand during MOF synthesis, influencing the final structure and pore environment.

Linker Precursor: The hydrazine group can be chemically modified, for example, by reacting it with carboxylic acid-containing molecules, to transform it into a multitopic linker suitable for MOF construction. amerigoscientific.com

Catalytic Systems for Sustainable Chemical Processes

Furthermore, hydrazine and its derivatives are employed in catalysis, both as catalysts themselves and as components of more complex catalytic systems. dtic.mil Transition metal complexes featuring hydrazine or isoquinoline-based ligands can exhibit high catalytic activity. bohrium.com The electronic properties of the ligand, influenced by both the electron-donating hydrazine group and the π-system of the isoquinoline ring, can tune the reactivity of the metal center for specific transformations, such as C-C coupling reactions or hydrogenations. oup.comacs.org

Hydrazine is also a key molecule in electrocatalysis, particularly for the hydrazine oxidation reaction (HzOR), which is an energy-efficient alternative to the oxygen evolution reaction for hydrogen production. researchgate.netadvancedsciencenews.com Materials incorporating hydrazine-like moieties can serve as catalysts for this reaction. acs.org

Investigation in Energy and Environmental Technologies

Materials for Advanced Energy Storage and Conversion Devices

The search for new electrode materials for batteries and other energy storage devices has led to significant interest in nitrogen-rich organic compounds. researchgate.netresearchgate.net These materials offer the potential for high capacity, structural diversity, and sustainability. The high nitrogen content of 5-Hydrazinylisoquinoline makes it an intriguing candidate for investigation as an organic electrode material. The redox activity could involve reversible reactions at both the nitrogen-nitrogen bond of the hydrazine group and the aromatic isoquinoline system. researchgate.net Incorporating such molecules into conductive polymer frameworks or onto carbon-based nanomaterials is a common strategy to overcome the typically low electronic conductivity of organic materials. acs.org

In the realm of energy conversion, specifically fuel cells, hydrazine is recognized as an energy-dense liquid fuel. acs.org Direct hydrazine fuel cells (DHFCs) rely on efficient catalysts for the electro-oxidation of hydrazine. advancedsciencenews.com 5-Hydrazinylisoquinoline could be explored as a component in this area. It could potentially serve as a soluble fuel itself or be integrated into the anode catalyst layer. The isoquinoline moiety could facilitate strong adsorption onto the electrode surface, positioning the hydrazine group for efficient electrochemical oxidation. Research on isoquinoline derivatives has also touched upon their electrochromic and general electrochemical properties, suggesting the potential for redox activity relevant to energy applications. nih.govresearchgate.net

Table 3: Potential Roles of 5-Hydrazinylisoquinoline in Energy Technologies

| Technology | Potential Role | Key Functional Moiety | Principle of Operation |

| Lithium-Ion Batteries | Organic Cathode Material | Hydrazine & Isoquinoline | Reversible redox reactions of nitrogen centers to store charge researchgate.netresearchgate.net |

| Supercapacitors | Electrode Material Additive | Isoquinoline (π-system) | Contribution to pseudocapacitance via fast surface redox reactions |

| Direct Hydrazine Fuel Cells | Anode Catalyst Component | Hydrazine | Electrocatalytic oxidation of the hydrazine group to release energy acs.org |

| Dye-Sensitized Solar Cells | Component of Organic Dye | Isoquinoline | Acting as a π-conjugated bridge or anchoring group |

Photocatalytic Systems

The application of isoquinoline derivatives in photocatalysis is an emerging area of interest, leveraging their unique electronic and structural properties. While research into the broader family of isoquinolines for light-driven chemical transformations is growing, specific, published applications of this compound in photocatalytic systems are not extensively documented in current literature.

However, the structural motifs present in the compound suggest potential roles it could play. Heterocyclic compounds are often explored as photosensitizers, ligands for photocatalytically active metal centers, or as key building blocks in the synthesis of more complex photocatalysts. For instance, research on related tetrahydroisoquinoline derivatives has shown that they can undergo efficient oxidation and functionalization under red light when chlorophyll (B73375) is used as a natural photocatalyst rsc.org. This process often involves photoinduced electron transfer, generating radical species that drive the reaction rsc.org. Similarly, other heterocyclic systems have been integrated with semiconductors like titanium dioxide (TiO2) to enhance their visible light absorption and photocatalytic efficiency for organic synthesis nih.gov.

Based on these principles, this compound could theoretically be investigated for its ability to participate in photocatalytic cycles. The isoquinoline core possesses aromatic π-systems capable of absorbing UV or visible light, while the hydrazinyl group (-NHNH2) can act as an electron donor or a coordination site for a metal catalyst. Future research could explore its potential in systems for redox reactions, degradation of pollutants, or the synthesis of fine chemicals under mild, light-induced conditions.

Advanced Analytical and Spectroscopic Characterization

Comprehensive characterization using advanced analytical and spectroscopic techniques is fundamental to confirming the identity, purity, and structural features of this compound.

High-Resolution Spectroscopic Studies of this compound

High-resolution spectroscopy provides unambiguous data on the molecular structure, connectivity, and environment of each atom within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules like this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the exact arrangement of atoms and their chemical environments can be determined uobasrah.edu.iq.

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the isoquinoline ring system. The aromatic protons would typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. The protons of the hydrazinyl group and its associated ammonium (B1175870) protons (from the dihydrochloride salt form) would also produce characteristic signals.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule would give rise to a distinct resonance. The carbons of the aromatic isoquinoline core would be found in the δ 110-160 ppm range, with the carbon atom directly attached to the nitrogen atom appearing at the lower field end. The presence and position of these signals confirm the carbon skeleton of the molecule.

Table 1: Predicted NMR Data for 5-Hydrazinylisoquinoline Moiety This table presents hypothetical, predicted chemical shift ranges for the core structure based on standard NMR principles for illustrative purposes.

| Atom Type | Technique | Predicted Chemical Shift (δ) ppm | Key Structural Information |

| Aromatic Protons | ¹H NMR | 7.0 - 9.0 | Confirms the presence of the isoquinoline ring system. |

| Hydrazinyl Protons | ¹H NMR | Variable (broad) | Indicates the -NHNH₂ group; position can be solvent-dependent. |

| Aromatic Carbons | ¹³C NMR | 110 - 160 | Confirms the carbon backbone of the isoquinoline core. |

Mass Spectrometry (MS) for Comprehensive Compound Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula (C₉H₁₁Cl₂N₃).

The mass spectrum also reveals information about the molecule's structure through its fragmentation pattern. Upon ionization, the molecule breaks apart into smaller, characteristic fragments. The analysis of the mass-to-charge ratio (m/z) of these fragments provides a fingerprint that helps to confirm the molecule's identity.

Expected fragmentation for 5-Hydrazinylisoquinoline would likely involve:

Loss of the hydrazinyl group: Cleavage of the C-N bond connecting the hydrazinyl group to the isoquinoline ring.

Fragmentation of the isoquinoline ring: Characteristic breakdown of the bicyclic aromatic system.

Loss of HCl: In the gas phase, the dihydrochloride salt may lose molecules of hydrogen chloride.

Table 2: Plausible Mass Spectrometry Fragments for the 5-Hydrazinylisoquinoline Cation This table illustrates plausible fragments for the parent molecule (excluding the dihydrochloride) for educational purposes.

| Plausible Fragment | Proposed Structure | Key Structural Information |

| Molecular Ion [M]⁺ | [C₉H₉N₃]⁺ | Confirms the molecular weight of the organic base. |

| [M - N₂H₃]⁺ | [C₉H₆N]⁺ | Indicates the loss of the hydrazinyl radical. |

| [C₈H₆]⁺ | Naphthalene cation radical | Suggests fragmentation of the pyridine (B92270) ring portion. |

X-ray Diffraction for Crystalline Structure Determination

Chromatographic and Separation Science Methodologies

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound and for quantifying it in various mixtures. A stability-indicating HPLC method can separate the active compound from its potential degradation products and synthesis-related impurities semanticscholar.orgnih.gov.

A typical method for a polar, nitrogen-containing compound like this would involve reversed-phase HPLC (RP-HPLC). In this technique, a nonpolar stationary phase (like a C8 or C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A validated RP-HPLC method for this compound would be characterized by several key parameters to ensure its reliability, as outlined by ICH guidelines nih.gov. These include linearity, accuracy, precision, and robustness.

Table 3: Representative Parameters for a Validated HPLC Method This table presents typical validation parameters for an HPLC method, based on common practices in the field, for illustrative purposes.

| Parameter | Description | Typical Acceptance Criteria |

| Linearity (R²) | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | R² ≥ 0.999 |

| Accuracy (% Recovery) | The closeness of the measured value to the true value, determined by spiking samples with known amounts of the analyte. | 98.0% - 102.0% |

| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) ≤ 2.0% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10:1 |

This validated method would be crucial for quality control during synthesis and for stability studies of the compound over time semanticscholar.org.

Future Directions and Emerging Research Avenues for 5 Hydrazinylisoquinoline Dihydrochloride

Synergistic Integration of Artificial Intelligence and Machine Learning in Accelerating Materials and Probe Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing the discovery and design of new molecules and materials. researchgate.net For a scaffold like 5-Hydrazinylisoquinoline (B2554363) dihydrochloride (B599025), these computational tools can dramatically accelerate the identification of derivatives with desired properties, bypassing traditional, time-intensive screening processes. mdpi.com

Table 1: Application of AI/ML in the Development of 5-Hydrazinylisoquinoline Dihydrochloride Derivatives

| AI/ML Application Area | Objective | Relevant AI/ML Techniques | Potential Outcome |

|---|---|---|---|

| Property Prediction | Forecast biological activity, toxicity, and physicochemical properties of novel derivatives. | Quantitative Structure-Activity Relationship (QSAR), Graph Neural Networks (GNNs), Supervised Learning. nih.gov | Rapid identification of candidates with optimal profiles for specific applications. |